Methyl 2-cycloheptylacetate
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Overview
Description
“Methyl 2-cycloheptylacetate” is a chemical compound with the molecular formula C10H18O2 and a molecular weight of 170.25 . It is also known as “Cycloheaxaneacetic acid methyl ester” or "Methyl cyclohexylacetate" .
Synthesis Analysis
The synthesis of “this compound” involves a two-step process . The first step is a hydrogenation reaction where 2-cycloheptylacetic acid is dissolved in methanol and sulfuric acid is added slowly . This mixture is then stirred at 70°C for 16 hours . After cooling to ambient temperature, the reaction mixture is added to water and extracted with ethyl acetate . The extract is then washed with brine and concentrated to obtain the title compound “this compound” with a yield of 92.9% .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C10H18O2/c1-12-10(11)8-9-6-4-2-3-5-7-9/h9H,2-8H2,1H3 . This indicates that the molecule consists of 10 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms .
Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of “this compound” is esterification . This involves the reaction of 2-cycloheptylacetic acid with methanol in the presence of sulfuric acid to form the ester .
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 170.25 and its InChI code is 1S/C10H18O2/c1-12-10(11)8-9-6-4-2-3-5-7-9/h9H,2-8H2,1H3 .
Scientific Research Applications
Radiolabeling and Biodistribution
Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate (a derivative of Methyl 2-cycloheptylacetate) has been studied for its neuroprotective potential. It was radiolabeled with C-11 and demonstrated significant accumulation in cortical brain areas in rats after intravenous administration. The compound effectively crossed the blood-brain barrier and was distributed across different brain regions, indicating its potential for neurological applications, especially in imaging and targeting specific brain areas for drug delivery (Yu et al., 2003).
Involvement in Neuroprotective Mechanisms
Research has indicated the involvement of similar compounds in neuroprotective mechanisms. For instance, 2-amino-7-phosphonoheptanoic acid, an antagonist of excitation induced by N-methyl-D-aspartate, demonstrated anticonvulsant activity against various convulsants. This points towards a protective role in neurological disorders, possibly implicating derivatives of this compound in similar protective mechanisms against neuronal damage (Czuczwar & Meldrum, 1982).
Potential in Drug Delivery Systems
Cyclodextrins, which include derivatives like this compound, have been studied extensively for their role in drug delivery systems. Specifically, their use in nasal drug delivery has been explored to enhance the bioavailability of peptide and protein drugs. Methylated derivatives like dimethyl-beta-cyclodextrin and randomly methylated beta-cyclodextrin have shown promising results in animal experiments for their efficacy in enhancing nasal absorption of drugs, indicating the potential utility of this compound in similar applications (Marttin et al., 1998).
Role in Metabolic Pathways
Methylazoxymethanol acetate, another derivative, has been associated with metabolic changes, particularly affecting adenylate cyclase activity in liver homogenates and plasma membranes. This alteration in metabolic pathways suggests the potential of this compound and its derivatives in influencing metabolic processes and related disorders (Zedeck & Swislocki, 1975).
Safety and Hazards
“Methyl 2-cycloheptylacetate” is classified as a flammable liquid and vapor. It can cause skin and eye irritation and may cause drowsiness or dizziness . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and using only in well-ventilated areas . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .
Properties
IUPAC Name |
methyl 2-cycloheptylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-12-10(11)8-9-6-4-2-3-5-7-9/h9H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYCWOIEBDRRNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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